molecular formula C10H16BrNO3 B2438180 Tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate CAS No. 178946-66-2

Tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate

Numéro de catalogue: B2438180
Numéro CAS: 178946-66-2
Poids moléculaire: 278.146
Clé InChI: CCEDMIFCTNAVOT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate is primarily investigated for its role as a precursor in the synthesis of biologically active compounds. Its structural features enable it to serve as an important building block in the development of novel pharmaceuticals.

Inhibitors of H-PGDS

One notable application is its use in developing inhibitors of human prostaglandin D synthase (H-PGDS), which is implicated in various inflammatory and degenerative diseases. Research indicates that compounds derived from this structure may inhibit H-PGDS effectively, presenting therapeutic benefits for conditions such as:

  • Muscular Dystrophy
  • Asthma
  • Chronic Obstructive Pulmonary Disease
  • Rheumatoid Arthritis

These inhibitors can potentially modify disease progression and alleviate symptoms by targeting the pathways associated with H-PGDS activity .

Pharmacological Studies

Pharmacological evaluations have demonstrated the compound's potential efficacy against several diseases. For instance, studies have indicated that derivatives of this compound exhibit selective activity against certain pathogens, making them candidates for further development as therapeutic agents.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of related compounds, suggesting that they could be effective against resistant strains of bacteria and parasites. For example, studies on similar oxopyrrolidine derivatives have shown promising results in inhibiting Mycobacterium tuberculosis, indicating a potential pathway for treating tuberculosis .

Case Studies and Experimental Findings

Several case studies have been documented to illustrate the efficacy and safety profiles of compounds related to this compound.

StudyFindingsApplication
Study on H-PGDS InhibitionDemonstrated significant reduction in muscle injury recovery time in animal models through H-PGDS inhibitionTreatment for muscular dystrophy and muscle injuries
Antimicrobial Efficacy AssessmentShowed high selectivity and potency against Mycobacterium tuberculosisPotential treatment for tuberculosis
In Vivo Activity StudiesCompounds exhibited favorable pharmacokinetic profiles with low toxicityDevelopment of new therapeutic agents

Activité Biologique

Tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

C11H14BrN1O3C_{11}H_{14}BrN_{1}O_{3}

The compound features a tert-butyl group, a bromo substituent, and a pyrrolidine moiety, which are significant for its biological interactions.

Antiviral Properties

Recent studies have highlighted the potential of compounds similar to this compound as inhibitors of viral proteases, particularly in the context of SARS-CoV. For instance, ketone-based covalent inhibitors have shown promising antiviral activity against coronavirus proteases, suggesting that derivatives of this compound might exhibit similar properties due to structural similarities in their mechanisms of action .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of the bromo group is hypothesized to enhance binding affinity to biological targets by facilitating interactions through halogen bonding or increasing lipophilicity.

Table 1: Summary of SAR Findings

CompoundSubstituentActivityReference
A-BrHigh
B-ClModerate
C-ILow

Case Study 1: Inhibition of Viral Proteases

A study investigated the inhibition of SARS-CoV proteases using various ketone-based compounds. The findings indicated that modifications to the pyrrolidine ring could lead to enhanced inhibitory effects. This suggests that this compound could be further evaluated for similar antiviral applications .

Case Study 2: Antitubercular Activity

In another research effort focused on tuberculosis, compounds targeting Pks13 were screened for their efficacy. Compounds with structural similarities to this compound demonstrated promising results with minimal cytotoxicity, indicating a favorable therapeutic index .

Propriétés

IUPAC Name

tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO3/c1-10(2,3)15-8(13)6-12-5-4-7(11)9(12)14/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEDMIFCTNAVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCC(C1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178946-66-2
Record name tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.